molecular formula C16H21FN2O2 B6707222 N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide

Cat. No.: B6707222
M. Wt: 292.35 g/mol
InChI Key: CROOXCWKLANVES-UHFFFAOYSA-N
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Description

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylpyrrolidine moiety linked to a fluorinated benzamide, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c17-15-7-12(1-2-13(15)10-20)16(21)18-8-11-5-6-19(9-11)14-3-4-14/h1-2,7,11,14,20H,3-6,8-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROOXCWKLANVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)CNC(=O)C3=CC(=C(C=C3)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

  • Formation of the Cyclopropylpyrrolidine Moiety: : This step involves the cyclization of a suitable precursor to form the cyclopropylpyrrolidine ring. This can be achieved through a cyclization reaction using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

  • Attachment of the Benzamide Group: : The cyclopropylpyrrolidine intermediate is then reacted with a fluorinated benzoyl chloride derivative in the presence of a base such as triethylamine (TEA) to form the desired benzamide linkage.

  • Introduction of the Hydroxymethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The fluorine atom on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide has been explored for various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its potential therapeutic applications, including as a candidate for drug development targeting specific biological pathways.

  • Industry: : Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated benzamide moiety allows it to bind to certain enzymes or receptors, modulating their activity. The cyclopropylpyrrolidine ring may enhance the compound’s stability and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(hydroxymethyl)benzamide can be compared with other similar compounds, such as:

  • N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-chloro-4-(hydroxymethyl)benzamide: : Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

  • N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(methoxymethyl)benzamide: : Similar structure but with a methoxymethyl group instead of hydroxymethyl, which may affect its solubility and interaction with biological targets.

  • N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3-fluoro-4-(aminomethyl)benzamide: : Similar structure but with an aminomethyl group, which may influence its pharmacokinetic properties and therapeutic potential.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on the compound’s chemical and biological properties.

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